molecular formula C11H11ClN2O5 B8607111 (2-Acetamido-5-chloro-3-nitrophenyl)methyl acetate CAS No. 825619-16-7

(2-Acetamido-5-chloro-3-nitrophenyl)methyl acetate

Cat. No. B8607111
M. Wt: 286.67 g/mol
InChI Key: CVPZUVOJAAEGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977477B2

Procedure details

Potassium nitrate (1.01 g, 10 mmol) was added to conc. H2SO4 (10 ml) at 0° C. This mixture was stirred at 0° C. for 15 min, then acetic acid 2-acetylamino-5-chloro-benzyl ester (1.92 g, 8 mmol) was added in small portions over 15 min. The reaction mixture was stirred at 0° C. for a further 1 h, and then poured onto crushed ice. The precipitate formed was collected by filtration to give a mixture of isomers, which were separated by column chromatography eluting with a gradient of 0-60% ethyl acetate in petroleum ether to give the desired acetic acid 2-acetylamino-5-chloro-3-nitro-benzyl ester as a yellow solid (0.454 g, 20%).
Name
Potassium nitrate
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[C:6]([NH:9][C:10]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])[CH3:7]>OS(O)(=O)=O>[C:6]([NH:9][C:10]1[C:20]([N+:1]([O-:4])=[O:2])=[CH:19][C:18]([Cl:21])=[CH:17][C:11]=1[CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Potassium nitrate
Quantity
1.01 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
C(C)(=O)NC1=C(COC(C)=O)C=C(C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for a further 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of isomers, which
CUSTOM
Type
CUSTOM
Details
were separated by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-60% ethyl acetate in petroleum ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NC1=C(COC(C)=O)C=C(C=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.454 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.